molecular formula C20H18ClNO B11609822 1-[(3aS,4R,9bR)-4-(3-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone

1-[(3aS,4R,9bR)-4-(3-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone

Cat. No.: B11609822
M. Wt: 323.8 g/mol
InChI Key: CWADRHVZNRIOQI-UWVAXJGDSA-N
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Description

1-[4-(3-CHLOROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-8-YL]ETHAN-1-ONE is a complex organic compound with a unique structure that includes a chlorophenyl group and a cyclopentaquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-CHLOROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-8-YL]ETHAN-1-ONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol can yield regioisomeric oxazoloquinolones .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-CHLOROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-8-YL]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce cyclopentaquinoline alcohols.

Scientific Research Applications

1-[4-(3-CHLOROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-8-YL]ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[4-(3-CHLOROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-8-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies using techniques like NMR spectroscopy and molecular docking can provide insights into its binding interactions and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(3-CHLOROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-8-YL]ETHAN-1-ONE is unique due to its specific combination of a chlorophenyl group and a cyclopentaquinoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H18ClNO

Molecular Weight

323.8 g/mol

IUPAC Name

1-[(3aS,4R,9bR)-4-(3-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone

InChI

InChI=1S/C20H18ClNO/c1-12(23)13-8-9-19-18(11-13)16-6-3-7-17(16)20(22-19)14-4-2-5-15(21)10-14/h2-6,8-11,16-17,20,22H,7H2,1H3/t16-,17+,20+/m1/s1

InChI Key

CWADRHVZNRIOQI-UWVAXJGDSA-N

Isomeric SMILES

CC(=O)C1=CC2=C(C=C1)N[C@H]([C@@H]3[C@H]2C=CC3)C4=CC(=CC=C4)Cl

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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